Cas no 88335-34-6 (Spiro[2H-indole-2,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)- (9CI))

Spiro[2H-indole-2,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)- (9CI) structure
88335-34-6 structure
Product Name:Spiro[2H-indole-2,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)- (9CI)
CAS No:88335-34-6
MF:C21H24N2O4
MW:368.426265716553
CID:2691157
PubChem ID:181921
Update Time:2024-03-01

Spiro[2H-indole-2,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Spiro[2H-indole-2,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)- (9CI)
    • Rauniticine pseudoindoxyl
    • 88335-34-6
    • Akuammigine pseudoindoxyl
    • Spiro(2H-indole-2,6'(4'aH)-(1H)pyrano(3,4-f)indolizine)-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aR,10'aS)-
    • DTXSID001008063
    • 88375-63-7
    • Spiro(2H-indole-2,6'(4'aH)-(1H)pyrano(3,4-f)indolizine)-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'R,2S,4'aS,5'aS,10'aS)-
    • 3-Isoreserpiline pseudoindoxyl, 10,11-didemethoxy-, (3beta)-
    • Methyl 1'-methyl-3-oxo-1,3,5',5'a,7',8',10',10'a-octahydro-1'H,4'aH-spiro[indole-2,6'-pyrano[3,4-f]indolizine]-4'-carboxylate
    • Spiro(2H-indole-2,6'(4'aH)-(1H)pyrano(3,4-f)indolizine)-4'-carboxylic acid, 1,3,5',5'a,7',8',10',10'a-octahydro-1'-methyl-3-oxo-, methyl ester, (1'S,4'aS,5'aR,10'aS)-
    • 88335-35-7
    • 3-Isorauniticine pseudoindoxyl
    • Inchi: 1S/C21H24N2O4/c1-12-15-10-23-8-7-21(19(24)13-5-3-4-6-17(13)22-21)18(23)9-14(15)16(11-27-12)20(25)26-2/h3-6,11-12,14-15,18,22H,7-10H2,1-2H3/t12-,14+,15+,18-,21+/m1/s1
    • InChI Key: PXVFCFIYPGUUNJ-KDNYDQBGSA-N
    • SMILES: N1C2=C(C=CC=C2)C(=O)[C@@]21[C@]1([H])N(C[C@@]3([H])[C@@H](C)OC=C(C(OC)=O)[C@@]3([H])C1)CC2

Computed Properties

  • Exact Mass: 368.17360725g/mol
  • Monoisotopic Mass: 368.17360725g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 692
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 67.9Ų
Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent